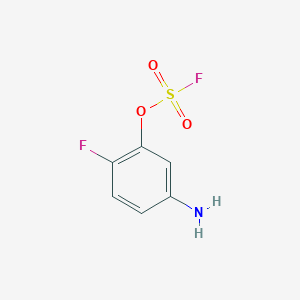

4-Amino-1-fluoro-2-fluorosulfonyloxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

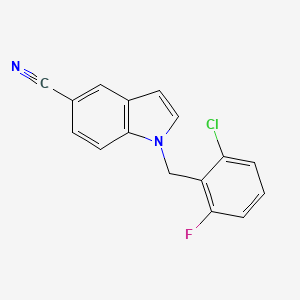

The molecular structure of “4-Amino-1-fluoro-2-fluorosulfonyloxybenzene” consists of a benzene ring with amino, fluoro, and fluorosulfonyloxy substituents.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds like 2-fluoroaniline and 4-aminophenol have been used in various chemical reactions. For instance, 2-fluoroaniline can be metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . 4-Aminophenol can react with DNFB (Sanger’s reagent) to detect free amino acids .科学的研究の応用

Chemical Modification of Membranes

Research by Knauf and Rothstein (1971) explored the effects of amino-reactive reagents on the permeability of human red blood cells. They studied how various compounds, including 1-fluoro-2,4-dinitrobenzene (FDNB), affect ion permeability through the modification of membrane proteins. Their findings suggest that amino groups in membrane proteins play a crucial role in regulating ion flow, which could have implications for understanding and manipulating membrane properties in scientific and medical applications (Knauf & Rothstein, 1971).

Serum Amino Acids Determination

Rapp (1963) investigated the reaction of 1-fluoro-2,4-dinitrobenzene with amino acids as a method for assaying serum amino acids. This research demonstrates the potential of fluoro-dinitrobenzene derivatives in biochemical assays, offering a way to measure amino acid concentrations in biological samples with precision (Rapp, 1963).

Expansive Covalent Bonding in Proteins

Liu et al. (2021) developed a novel approach for introducing covalent bonds into proteins using genetically encoded unnatural amino acids, including compounds related to aryl fluorosulfates. This research illustrates the utility of fluoro and sulfonate groups in protein engineering, providing tools for creating stable protein complexes for research and therapeutic applications (Liu et al., 2021).

特性

IUPAC Name |

4-amino-1-fluoro-2-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO3S/c7-5-2-1-4(9)3-6(5)12-13(8,10)11/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOGBRRYDKKUMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OS(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2759156.png)

![2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2759158.png)

![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2759160.png)

![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2759172.png)

![2-Ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2759175.png)

![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2759176.png)

![4-(1,6,7-Trimethyl-2,4-dioxo-3-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzenesulfonamide](/img/structure/B2759179.png)